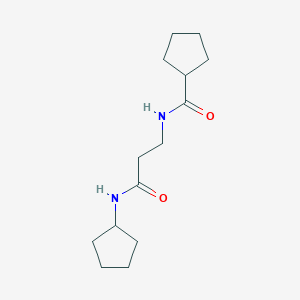
n-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the coupling agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
Cyclopentanecarboxamide derivatives: These compounds share a similar cyclic structure and amide functional group, but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexanecarboxamide derivatives: These compounds have a six-membered ring instead of a five-membered ring, which can affect their stability and reactivity.
Cyclopentylamine derivatives: These compounds contain the cyclopentylamine moiety but differ in their additional functional groups, influencing their overall properties.
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[3-(cyclopentylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-13(16-12-7-3-4-8-12)9-10-15-14(18)11-5-1-2-6-11/h11-12H,1-10H2,(H,15,18)(H,16,17) |
InChI Key |
JOJJYFPWCCHTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















